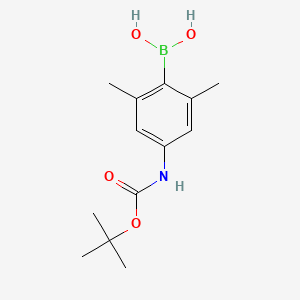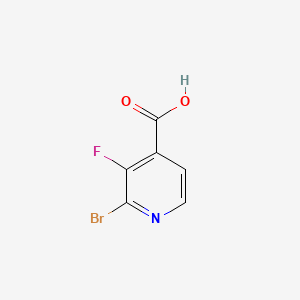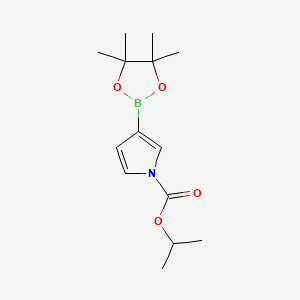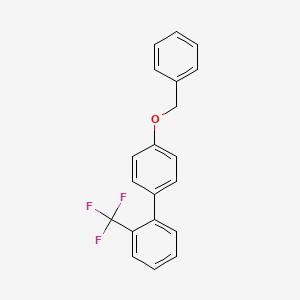
Acide 4-(tert-butoxycarbonylamino)-2,6-diméthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with tert-butoxycarbonylamino and dimethyl groups
Applications De Recherche Scientifique
4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Mécanisme D'action
The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxycarbonylamino and dimethyl groups, making it less sterically hindered and more reactive in certain contexts.
4-(tert-butoxycarbonylamino)phenylboronic acid: Similar structure but without the dimethyl groups, affecting its reactivity and steric properties.
2,6-dimethylphenylboronic acid: Lacks the tert-butoxycarbonylamino group, making it less versatile in protecting group strategies.
Uniqueness
4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is unique due to the combination of the tert-butoxycarbonylamino group and the dimethyl groups on the phenyl ring. This combination provides both steric hindrance and protection, making the compound particularly useful in selective reactions and complex synthetic pathways .
Propriétés
IUPAC Name |
[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCMLDOLGISAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681715 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-11-9 |
Source


|
| Record name | Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)


![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)




